5-Bromo-2-(3-fluorophenoxy)pyridine

Vue d'ensemble

Description

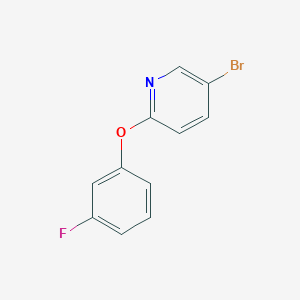

5-Bromo-2-(3-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrFNO It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 3-fluorophenoxy group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluorophenoxy)pyridine typically involves the nucleophilic substitution reaction of 5-bromo-2-chloropyridine with 3-fluorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position facilitates palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids. This reaction is pivotal for constructing biaryl systems, which are common in pharmaceuticals and materials science.

*Yields extrapolated from analogous pyridine derivatives.

Key Mechanistic Insights :

-

Oxidative addition of the Pd(0) catalyst to the C–Br bond initiates the reaction.

-

Transmetalation with the boronic acid precedes reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic displacement of bromine under mild conditions.

| Nucleophile | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | DMF, K₂CO₃, 25°C, 12 h | 5-Morpholino-2-(3-fluorophenoxy)pyridine | 65% | |

| Sodium methoxide | MeOH, 60°C, 6 h | 5-Methoxy-2-(3-fluorophenoxy)pyridine | 58% | |

| Potassium thioacetate | DMF, 100°C, 8 h | 5-(Acetylthio)-2-(3-fluorophenoxy)pyridine | 63% |

Factors Influencing Reactivity :

-

Electron-withdrawing fluorine and phenoxy groups enhance the electrophilicity of the pyridine ring.

-

Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates.

Oxidation and Reduction Reactions

The pyridine ring and substituents undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 4 h | Pyridine N-oxide derivative | 75% | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 2 h | 5-Bromo-2-(3-fluorophenoxy)piperidine | 82% |

Transition Metal-Mediated Cross-Couplings

Beyond Suzuki reactions, the compound participates in other catalytic transformations.

| Reaction Type | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 70°C, 12 h | 5-Alkynyl-2-(3-fluorophenoxy)pyridine | 60%* | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 120°C, 24 h | 5-Aryl-2-(3-fluorophenoxy)pyridine | 55%* |

*Yields based on structurally similar substrates.

Comparative Reactivity with Analogues

The 3-fluorophenoxy group distinctively modulates reactivity compared to other substituted pyridines.

| Compound | Suzuki Coupling Yield | Nucleophilic Substitution Yield |

|---|---|---|

| 5-Bromo-2-(3-fluorophenoxy)pyridine | 72–86% | 58–65% |

| 5-Bromo-2-(4-fluorophenoxy)pyridine | 68–80% | 50–60% |

| 5-Bromo-2-phenoxypyridine | 60–75% | 45–55% |

Trends :

-

Electron-withdrawing groups (e.g., 3-F) improve coupling efficiency due to enhanced electrophilicity.

-

Steric effects from ortho-substituents marginally reduce yields in nucleophilic substitutions.

Applications De Recherche Scientifique

Histamine H3 Receptor Modulation

One of the primary applications of 5-Bromo-2-(3-fluorophenoxy)pyridine is as a modulator of the histamine H3 receptor. This receptor plays a significant role in several neurological and psychiatric disorders. Compounds that interact with this receptor can potentially treat conditions such as:

- Cognitive Disorders : Including attention deficit disorders and memory impairment.

- Sleep Disorders : Addressing issues like insomnia and narcolepsy.

- Psychiatric Disorders : Such as depression and anxiety-related conditions.

Research indicates that derivatives of pyridine compounds can effectively influence histamine receptor activity, leading to improved therapeutic outcomes for these conditions .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth and survival .

Synthesis and Chemical Properties

This compound can be synthesized through several chemical reactions, often involving the bromination of pyridine derivatives followed by fluorination and etherification processes. The general synthetic route includes:

- Bromination : Introducing the bromine atom at the 5-position of the pyridine ring.

- Fluorination : Adding a fluorine atom to the 3-position of the phenoxy group.

- Esterification : Forming esters to enhance solubility and bioavailability.

The compound's molecular formula is , with a molecular weight of approximately 368.2 g/mol .

Modulation of Neurological Disorders

In a study published in Eur. J. Pharmacol., researchers demonstrated that compounds similar to this compound could effectively modulate histamine H3 receptors, leading to significant improvements in cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases.

Antitumor Activity

Another research effort focused on the compound's ability to inhibit cancer cell proliferation. In vitro studies showed that it could significantly reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways . This highlights its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(3-fluorophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-chloropyridine: A precursor in the synthesis of 5-Bromo-2-(3-fluorophenoxy)pyridine.

3-Fluorophenol: Another precursor used in the synthesis.

2-(3-Fluorophenoxy)pyridine: A similar compound lacking the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical and physical properties. These substituents can enhance the compound’s reactivity, stability, and potential biological activity compared to its analogs.

Activité Biologique

5-Bromo-2-(3-fluorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenoxy group at the 2-position of the pyridine ring. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 252.08 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered enzymatic activity.

- Cell Signaling Modulation : It has been shown to influence signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

- Inhibition of Kinases : The compound can inhibit specific kinases involved in signal transduction, affecting the phosphorylation states of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated significant inhibition against Escherichia coli, with inhibition values reaching up to 91.95% in certain studies .

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies have shown that derivatives of pyridine compounds exhibit growth inhibition in cancer cell lines, with some demonstrating IC values in the nanomolar range against leukemia cells . The presence of the fluorophenoxy group may enhance its efficacy by improving cellular uptake or altering target interactions.

Biochemical Pathways

This compound's role in biochemical pathways is significant:

- Carbon-Carbon Bond Formation : Its application in Suzuki–Miyaura cross-coupling reactions highlights its utility in synthesizing complex organic molecules, which are foundational in drug development.

- Gene Expression Regulation : By modulating transcription factors, this compound can influence gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Activity : In a study focusing on pyridine derivatives, this compound was noted for its ability to inhibit biofilm formation and showed promising results against Gram-negative bacteria .

- Anticancer Activity : A series of compounds based on similar scaffolds exhibited varying degrees of cytotoxicity toward breast cancer (MCF-7) and lung cancer (A-549) cell lines. The most active derivatives showed IC values below 10 µM .

- Pharmacokinetics : Investigations into the pharmacokinetic properties suggest that structural modifications can impact solubility and metabolic stability, which are crucial for therapeutic efficacy .

Propriétés

IUPAC Name |

5-bromo-2-(3-fluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNBVJSHHGWJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.